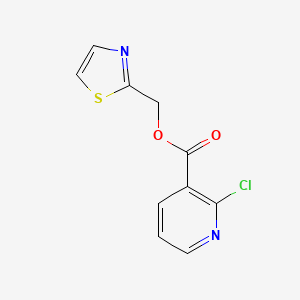

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate

Description

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate is a heterocyclic compound featuring a 1,3-thiazole ring linked via a methyl group to a 2-chloropyridine-3-carboxylate ester. The 2-chloropyridine group introduces steric and electronic effects, while the carboxylate ester enhances solubility and metabolic stability. This compound is structurally distinct due to the combination of thiazole and chlorinated pyridine systems, which may influence its reactivity, binding affinity, and applications in agrochemical or pharmaceutical contexts.

Propriétés

IUPAC Name |

1,3-thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-9-7(2-1-3-13-9)10(14)15-6-8-12-4-5-16-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZLZHXQGSGMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)OCC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with thiazole derivatives under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Applications De Recherche Scientifique

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The thiazole and pyridine rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Thiazole Moieties

Compound 3c: 1-(4-(2-((2-Carboxyethyl)-4-methylanilino)-1,3-thiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (from )

- Structural Differences: Unlike the target compound, 3c contains a 1,3-thiazol-5-yl group linked to a phenyl-pyrrolidone-carboxylic acid system.

- Synthesis : Synthesized via condensation of thiourea derivatives with benzodioxine intermediates under acidic conditions .

- Relevance : Demonstrates the versatility of thiazole derivatives in forming hybrid structures, though the lack of a chlorinated aromatic system reduces its comparability to the target compound.

Compound 4a: Methyl 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylate (from )

- Key Contrasts: Features a 2-aminothiazole ring instead of the unsubstituted thiazole in the target compound.

Chlorinated Aromatic Systems

2-Chloroquinoline-3-carboxamides (from ):

- Structure: Combines a chloroquinoline core with a thiadiazole-carboxamide group.

- The carboxamide group in these derivatives may improve thermal stability but reduce hydrolytic resistance compared to the carboxylate ester .

Functional Group Variations

Thiazol-5-ylmethyl Carbamates (from ):

- Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.

- Key Differences : These compounds use a carbamate linkage (O-CO-NR₂) instead of the carboxylate ester (O-CO-O). Carbamates generally exhibit higher hydrolytic stability but lower electrophilicity, which may reduce metabolic activation .

Data Tables

Table 1: Structural and Functional Group Comparison

Research Findings and Implications

- Reactivity : The carboxylate ester in the target compound may offer better hydrolytic lability than carbamates () or carboxamides (), making it suitable for prodrug applications.

- Bioactivity : While direct biological data for the target compound are unavailable, analogues like 3c and 4a () highlight the role of thiazole derivatives in antimicrobial or antiproliferative activity.

- Synthetic Challenges : The chloro-pyridine-thiazole system may require stringent conditions to avoid dechlorination or ring-opening side reactions, as seen in other chlorinated heterocycles .

Activité Biologique

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This compound integrates a thiazole ring and a chlorinated pyridine structure, which are known for their roles in medicinal chemistry and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate is characterized by the following structural features:

- Thiazole Ring : Contributes to biological activity through its ability to interact with various biological targets.

- Chloropyridine Structure : The chlorine atom enhances reactivity and influences the compound's interaction with enzymes and receptors.

The biological effects of 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate largely depend on its ability to bind to specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate. The compound has shown effectiveness against various bacterial strains:

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity

The cytotoxic effects of 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate have been evaluated in human cell lines. Notably, it exhibited concentration-dependent cytotoxicity against SH-SY5Y neuroblastoma cells:

This suggests potential applications in cancer therapy, particularly in targeting neuroblastoma.

Case Studies

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. Among them, compounds containing the thiazole-pyridine scaffold demonstrated promising results against multiple pathogens and cancer cell lines .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the thiazole or pyridine rings can significantly alter the bioactivity profiles of these compounds. For instance, substituents on the pyridine ring influenced both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be optimized by varying reaction parameters such as molar ratios, reflux time, and catalysts. For example, describes a reflux method using acetic acid and sodium acetate (1.1:1.0 molar ratio) for 3–5 hours to achieve yields of 67%–85% in analogous thiazole derivatives . highlights the use of 1,4-dioxane as a solvent and room-temperature stirring for 12–24 hours, with product isolation via ice/water precipitation . A comparative table is provided below:

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reflux | Acetic acid | Sodium acetate | 3–5 | 67–85 | |

| Room temp. | 1,4-Dioxane | None | 12–24 | 47–51 |

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. demonstrates that and NMR can resolve thiazole and pyridine ring protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm), respectively. IR absorption at 1700–1750 cm confirms ester C=O stretching . High-resolution mass spectrometry (HRMS) further validates molecular weight with <2 ppm error.

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should assess degradation kinetics via HPLC under controlled conditions. suggests that indoor surface interactions (e.g., adsorption on silica or polymer surfaces) may alter stability, requiring inert atmospheres (N) and desiccants for long-term storage . Preliminary data from analogous esters in indicate decomposition above 60°C or in alkaline media (pH >9) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : SAR analysis should focus on modifying the thiazole and pyridine substituents. shows that introducing tert-butyl groups at the thiazole 6-position increases antibacterial potency by 4-fold, likely due to improved lipophilicity and membrane penetration . Computational docking (e.g., AutoDock Vina) can model interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) to prioritize synthetic targets.

Q. How can contradictory data in synthesis protocols (e.g., solvent choice, reaction time) be resolved?

- Methodological Answer : Systematic Design of Experiments (DoE) can identify critical factors. For instance, uses acetic acid for faster cyclization, while employs 1,4-dioxane for better solubility of intermediates . A fractional factorial design could optimize solvent polarity (e.g., dielectric constant ε) and temperature to balance reaction rate and side-product formation.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states. The electron-withdrawing 2-chloropyridine group activates the ester carbonyl, lowering the energy barrier for nucleophilic attack. supports this with kinetic data showing 2× faster aminolysis compared to non-chlorinated analogs .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in NMR or chromatographic purity data?

- Methodological Answer : Cross-validate results using orthogonal methods. For example, if NMR integration suggests 85% purity but HPLC shows 92%, use -NMR (if applicable) or spiking with a known standard to identify impurities. emphasizes the role of reverse-phase HPLC (C18 column, methanol-water gradient) for resolving polar byproducts .

Environmental and Safety Considerations

Q. What protocols mitigate risks during large-scale synthesis (e.g., handling chloro intermediates)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.